molecular formula C16H10N2O11S3 B14289594 1H-Indole-5,7-disulfonic acid, 2-(1,3-dihydro-3-oxo-5-sulfo-2H-indol-2-ylidene)-2,3-dihydro-3-oxo- CAS No. 138574-86-4

1H-Indole-5,7-disulfonic acid, 2-(1,3-dihydro-3-oxo-5-sulfo-2H-indol-2-ylidene)-2,3-dihydro-3-oxo-

Cat. No.: B14289594
CAS No.: 138574-86-4
M. Wt: 502.5 g/mol
InChI Key: NFYQSNJGHMJTRQ-UHFFFAOYSA-N
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Description

1H-Indole-5,7-disulfonic acid, 2-(1,3-dihydro-3-oxo-5-sulfo-2H-indol-2-ylidene)-2,3-dihydro-3-oxo- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique indole structure, which is further modified by sulfonic acid groups, enhancing its reactivity and solubility in aqueous solutions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Indole-5,7-disulfonic acid, 2-(1,3-dihydro-3-oxo-5-sulfo-2H-indol-2-ylidene)-2,3-dihydro-3-oxo- typically involves multi-step organic reactions. One common method includes the rhodium-catalyzed O-H insertion and C-C bond-forming cyclization, which are used to prepare diversely functionalized indole derivatives. These reactions often require specific catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1H-Indole-5,7-disulfonic acid, 2-(1,3-dihydro-3-oxo-5-sulfo-2H-indol-2-ylidene)-2,3-dihydro-3-oxo- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like heptaoxodichromate (VI) ion in an aqueous acidic medium.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

Common Reagents and Conditions

    Oxidation: Heptaoxodichromate (VI) ion in acidic medium.

    Reduction: Sodium borohydride in an appropriate solvent.

    Substitution: Various nucleophiles under controlled pH and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonated indole derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

1H-Indole-5,7-disulfonic acid, 2-(1,3-dihydro-3-oxo-5-sulfo-2H-indol-2-ylidene)-2,3-dihydro-3-oxo- has numerous applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug discovery and development.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 1H-Indole-5,7-disulfonic acid, 2-(1,3-dihydro-3-oxo-5-sulfo-2H-indol-2-ylidene)-2,3-dihydro-3-oxo- exerts its effects involves interactions with molecular targets and pathways. The sulfonic acid groups enhance its solubility and reactivity, allowing it to interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Disodium 2-(1,3-dihydro-3-oxo-7-sulphonato-2H-indol-2-ylidene)-3-oxoindoline-5-sulphonate
  • 3,3’-Dioxobi-indolin-2,2’-ylidene-5,5’ disulphonate

Uniqueness

1H-Indole-5,7-disulfonic acid, 2-(1,3-dihydro-3-oxo-5-sulfo-2H-indol-2-ylidene)-2,3-dihydro-3-oxo- stands out due to its unique combination of indole and sulfonic acid groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

138574-86-4

Molecular Formula

C16H10N2O11S3

Molecular Weight

502.5 g/mol

IUPAC Name

3-hydroxy-2-(3-oxo-5-sulfoindol-2-yl)-1H-indole-5,7-disulfonic acid

InChI

InChI=1S/C16H10N2O11S3/c19-15-8-3-6(30(21,22)23)1-2-10(8)17-13(15)14-16(20)9-4-7(31(24,25)26)5-11(12(9)18-14)32(27,28)29/h1-5,18,20H,(H,21,22,23)(H,24,25,26)(H,27,28,29)

InChI Key

NFYQSNJGHMJTRQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1S(=O)(=O)O)C(=O)C(=N2)C3=C(C4=C(N3)C(=CC(=C4)S(=O)(=O)O)S(=O)(=O)O)O

Origin of Product

United States

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